molecular formula C8H18N2O B126849 [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL CAS No. 155322-94-4

[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL

Cat. No.: B126849
CAS No.: 155322-94-4
M. Wt: 158.24 g/mol
InChI Key: IGFQXSUAFLCMDP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is a chiral compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with an isopropyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of rhodium-catalyzed asymmetric hydrogenation, which provides high enantioselectivity and yield . The reaction is carried out under pressurized hydrogen gas in the presence of a chiral diphosphine ligand, such as [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf, and potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or esterified derivatives.

Scientific Research Applications

[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxymethyl group allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable intermediate in asymmetric synthesis and drug development.

Properties

CAS No.

155322-94-4

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

IGFQXSUAFLCMDP-JGVFFNPUSA-N

SMILES

CC(C)C1CNC(CN1)CO

Isomeric SMILES

CC(C)[C@H]1CN[C@@H](CN1)CO

Canonical SMILES

CC(C)C1CNC(CN1)CO

Origin of Product

United States

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